molecular formula C11H11F3O B2609750 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde CAS No. 1418296-99-7

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde

Cat. No.: B2609750
CAS No.: 1418296-99-7
M. Wt: 216.203
InChI Key: KPWPJILIJSVIEQ-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde (CAS 1418296-99-7) is a valuable aromatic aldehyde building block in medicinal chemistry and drug discovery. Its molecular structure incorporates a sterically bulky and highly lipophilic 1,1,1-trifluoro-2-methylpropan-2-yl group, which can significantly influence the properties of resulting compounds. The introduction of trifluoromethyl groups is a established strategy in lead optimization, as it can enhance metabolic stability, improve membrane permeability, and modify the bioactivity of drug candidates . The aldehyde functional group provides a versatile handle for synthetic elaboration, enabling its use in condensation reactions and as a precursor for more complex structures . This compound is particularly useful for researchers designing and synthesizing novel Fsp3-rich and bio-inspired scaffolds . Increasing the fraction of sp3-hybridized carbon atoms (Fsp3) is correlated with improved success rates in clinical development, making this aldehyde a relevant starting material for creating more complex three-dimensional chemical spaces. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWPJILIJSVIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde typically involves the reaction of 4-isopropylbenzaldehyde with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Benzaldehydes
  • 4-(N,N-Dimethylamino)benzaldehyde (7a) and 4-(N,N-diethylamino)benzaldehyde (7b) (): These compounds react with indolo-thiopyrylium precursors to form cyanine dyes (e.g., 8a-c) in high yields (78% for 8a) under refluxing methanol. The electron-donating amino groups facilitate nucleophilic addition and condensation reactions, contrasting with the electron-withdrawing trifluoromethyl group in 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde, which may slow such reactions but improve thermal stability .
Piperazine-Fluorophenyl-Substituted Benzaldehyde ():

4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde is synthesized via a multi-step route involving 4-fluorobenzaldehyde and piperazine derivatives. This compound’s aldehyde group participates in thiosemicarbazide condensations to form hydrazine-carbothioamide intermediates (2 ), which are further cyclized into thiazolylhydrazones (3a–l ). In contrast, the trifluoroalkyl group in the target compound may hinder such cyclizations due to steric bulk but could enhance binding affinity in enzyme inhibitors .

Boronate-Ester-Substituted Benzaldehydes ():

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde (CAS 1432571-98-6) shares structural similarity (84%) with the target compound. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, whereas the aldehyde group in the target compound is more suited for condensations or nucleophilic additions. The trifluoromethyl group in both compounds enhances hydrophobicity and electronic effects .

Physical and Chemical Properties

Compound Key Substituents Reactivity Highlights Applications
This compound Trifluoromethyl, methylpropan-2-yl Electron-withdrawing effects stabilize intermediates; steric hindrance slows nucleophilic additions. Pharmaceutical intermediates, materials science
4-(N,N-Dimethylamino)benzaldehyde (7a) Dimethylamino Electron-donating group accelerates condensation reactions (e.g., cyanine dye synthesis). Dye synthesis, sensors
4-(4-Fluorophenyl)piperazin-1-yl-benzaldehyde Fluorophenyl-piperazine Forms bioactive thiazolylhydrazones via thiosemicarbazide condensations. Acetylcholinesterase inhibitors
2-(Dioxaborolanyl)-4-(trifluoromethyl)benzaldehyde Boronate ester, trifluoromethyl Boronate enables cross-coupling; aldehyde supports further functionalization. Polymer chemistry, drug discovery

Research Findings and Contrasts

  • Synthetic Yields: Amino-substituted benzaldehydes (e.g., 7a-b) achieve higher yields (~78%) in cyanine dye synthesis compared to trifluoroalkyl analogs, likely due to reduced steric hindrance and enhanced electronic activation .
  • Biological Activity : Piperazine-fluorophenyl benzaldehydes yield acetylcholinesterase (AChE) inhibitors, whereas the trifluoroalkyl group in the target compound may optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .
  • Functionalization Potential: Boronate-substituted analogs () are superior for metal-catalyzed reactions, while the target compound’s aldehyde is more reactive in nucleophilic additions or condensations .

Biological Activity

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde, with the CAS number 1418296-99-7, is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C11H11F3O
  • Molecular Weight : 220.2 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a benzaldehyde moiety, which is known to enhance lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various fluorinated compounds against bacterial strains, this compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to cell cycle arrest and apoptosis. The compound's ability to modulate signaling pathways related to cell survival further underscores its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, which is a critical factor in inducing apoptosis.
  • Cell Cycle Arrest : It has been observed that the compound affects cell cycle progression by inhibiting key regulatory proteins involved in the transition from G1 to S phase.
  • Membrane Disruption : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing it to integrate into cellular membranes and disrupt their integrity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various fluorinated aldehydes. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Control Antibiotic816
This compound1632

Study 2: Anticancer Activity

In another study focusing on cancer therapeutics published in Cancer Research, researchers treated various cancer cell lines with different concentrations of the compound. The findings showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3.

Concentration (µM)% Apoptosis Induction
1015
2535
5060

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